molecular formula C17H19NO3 B602282 Esreboxetine Metabolite C CAS No. 140431-52-3

Esreboxetine Metabolite C

Cat. No. B602282
CAS RN: 140431-52-3
M. Wt: 285.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.

Scientific Research Applications

1. Fibromyalgia Management

Esreboxetine, a highly selective norepinephrine reuptake inhibitor, has shown efficacy in the management of fibromyalgia. Clinical studies have demonstrated significant improvements in pain scores and fibromyalgia-related outcomes, including patient function and fatigue, with esreboxetine treatment (Arnold et al., 2010). Another study confirmed these findings, with esreboxetine demonstrating significant improvements in pain, Fibromyalgia Impact Questionnaire scores, and fatigue scores compared to placebo (Arnold et al., 2012).

2. Depression and Metabolomic Changes

Metabolomic studies have identified biochemical changes induced by antidepressants like fluoxetine and imipramine, suggesting that similar analyses could be relevant for esreboxetine. These changes in amino acid metabolism, energy metabolism, adenosine receptors, and neurotransmitters are commonly affected by drug treatment (Zhao et al., 2015). Another study on targeted metabolomics to predict depression recovery highlighted the potential of metabolomic approaches in understanding antidepressant outcomes, which could extend to esreboxetine (Czysz et al., 2019).

3. Stress Urinary Incontinence

Esreboxetine has been evaluated for its efficacy in treating stress urinary incontinence. Studies demonstrated its significant effect on urethral closure function, suggesting its potential as a therapeutic option for this condition (Klarskov et al., 2010). Another study assessing urethral closure function in women with stress urinary incontinence found that esreboxetine significantly increased the urethral opening pressure, indicating its effectiveness in treating symptoms of stress urinary incontinence (Klarskov et al., 2009).

properties

CAS RN

140431-52-3

Molecular Formula

C17H19NO3

Molecular Weight

285.35

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

2-(morpholin-2-yl(phenyl)methoxy)phenol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.